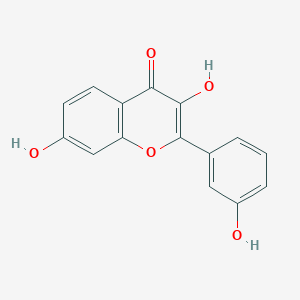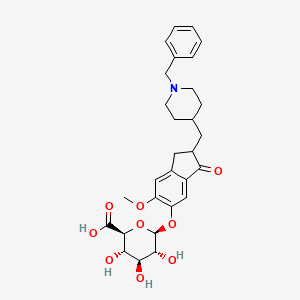
6-O-去甲基多奈哌齐葡糖醛酸苷
描述
6-O-Desmethyldonepezil glucuronide is a metabolite of donepezil, a piperidine-based, reversible acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil works by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain and improving cognitive function in patients with Alzheimer’s disease .
科学研究应用
6-O-Desmethyldonepezil glucuronide has several scientific research applications, including:
Chemistry: It is used in studies related to the metabolism and biotransformation of donepezil.
Biology: It is used to understand the biological pathways and mechanisms involved in the metabolism of donepezil.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the effects of donepezil and its metabolites on the human body.
作用机制
Target of Action
The primary target of 6-o-Desmethyldonepezil glucuronide, also known as Donepezil (metabolite 11 glucuronide), is acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning, into choline and acetate .
Mode of Action
6-o-Desmethyldonepezil glucuronide acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses . This enhances cholinergic transmission, improving cognitive function in patients with Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of 6-o-Desmethyldonepezil glucuronide involves its metabolism by cytochrome P450 (CYP) 2D6 and CYP3A4 in the liver . The metabolite M1 (6-O-desmethyl-donepezil) is the only active metabolite with a comparable potency in acetylcholinesterase inhibition to donepezil . In human plasma, M1 is only present at about 20% of the concentration of the parent drug .
Result of Action
The result of the action of 6-o-Desmethyldonepezil glucuronide is an improvement in the symptoms of Alzheimer’s disease . By increasing the concentration of acetylcholine in the brain, it enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Action Environment
The action of 6-o-Desmethyldonepezil glucuronide can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as CYP2D6 and CYP3A4, can affect the metabolism of the compound . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the compound’s action, efficacy, and stability .
生化分析
Cellular Effects
The effects of 6-o-Desmethyldonepezil glucuronide on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 6-o-Desmethyldonepezil glucuronide vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have been observed .
Metabolic Pathways
6-o-Desmethyldonepezil glucuronide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
The preparation of 6-O-Desmethyldonepezil glucuronide involves the biotransformation of donepezil. This process can be carried out using fungal biotransformation studies with fungi such as Beauveria bassiana and Cunninghamella elegans . The synthetic route typically involves the O-demethylation of donepezil to form 6-O-Desmethyldonepezil, followed by glucuronidation to produce 6-O-Desmethyldonepezil glucuronide . The reaction conditions for these transformations include the use of specific enzymes and appropriate culture media.
化学反应分析
6-O-Desmethyldonepezil glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-O-Desmethyldonepezil glucuronide can lead to the formation of various oxidized metabolites.
相似化合物的比较
6-O-Desmethyldonepezil glucuronide is similar to other metabolites of donepezil, such as 5-O-Desmethyldonepezil and donepezil-N-oxide. it is unique in its specific glucuronidation, which affects its pharmacokinetic and pharmacodynamic properties . Similar compounds include:
5-O-Desmethyldonepezil: Another metabolite of donepezil with similar pharmacological activity.
Donepezil-N-oxide: A metabolite of donepezil with different pharmacokinetic properties.
Donepezil: The parent compound used in the treatment of Alzheimer’s disease.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDLRRGLWFUSI-XDBQMMMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747560 | |
| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220170-73-0 | |
| Record name | 6-o-Desmethyldonepezil glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-DESMETHYLDONEPEZIL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O435436YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


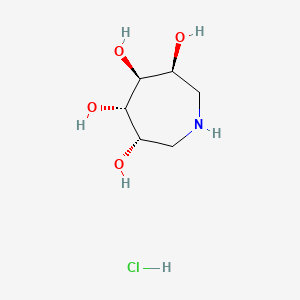
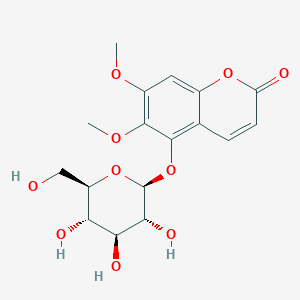
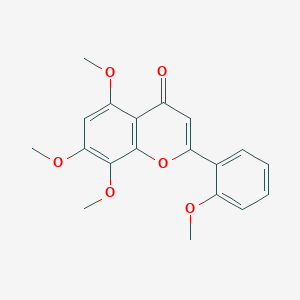
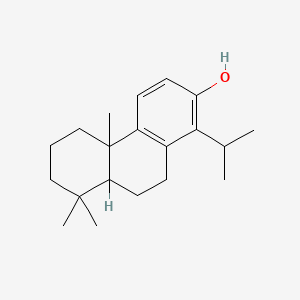
![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)

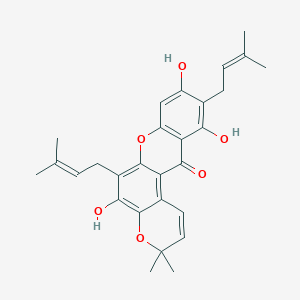
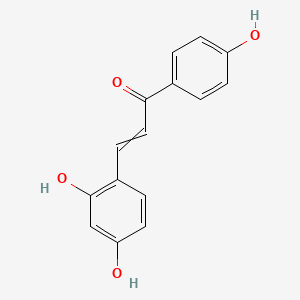
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
